![molecular formula C31H33NO4 B14359143 4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate CAS No. 91666-17-0](/img/structure/B14359143.png)
4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate is a chemical compound with the molecular formula C31H33NO4. It is known for its unique structure, which includes a nonylphenyl group, a cyanobenzoyl group, and a methylbenzoate group. This compound is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate typically involves the esterification of 4-nonylphenol with 4-cyanobenzoic acid, followed by the introduction of a methyl group to the benzoate moiety. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and reaction time are crucial to achieving high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyanobenzoyl group to an amine or other reduced forms.
Substitution: The nonylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, hydroxylated products.
Applications De Recherche Scientifique
4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanobenzoyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the nonylphenyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate
- 4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-hydroxybenzoate
Uniqueness
4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nonylphenyl group enhances its hydrophobicity, while the cyanobenzoyl group provides opportunities for specific interactions with biological targets. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
91666-17-0 |
|---|---|
Formule moléculaire |
C31H33NO4 |
Poids moléculaire |
483.6 g/mol |
Nom IUPAC |
(4-nonylphenyl) 4-(4-cyanobenzoyl)oxy-3-methylbenzoate |
InChI |
InChI=1S/C31H33NO4/c1-3-4-5-6-7-8-9-10-24-13-18-28(19-14-24)35-31(34)27-17-20-29(23(2)21-27)36-30(33)26-15-11-25(22-32)12-16-26/h11-21H,3-10H2,1-2H3 |
Clé InChI |
CQUUUNKVPFBUQN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl}benzoate](/img/structure/B14359060.png)
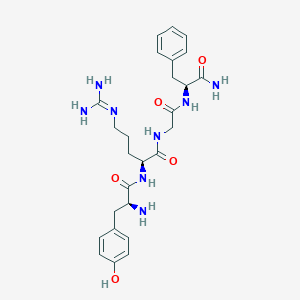

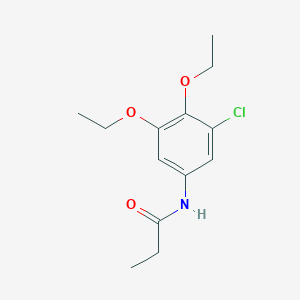
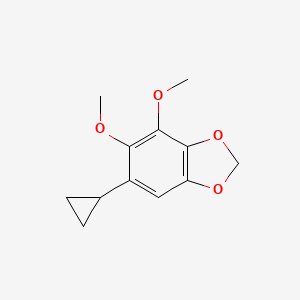
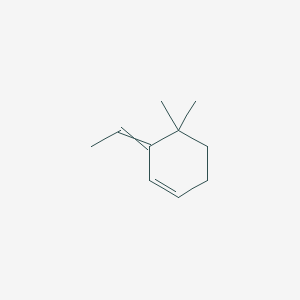
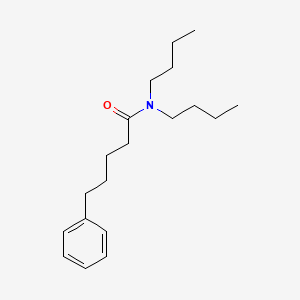
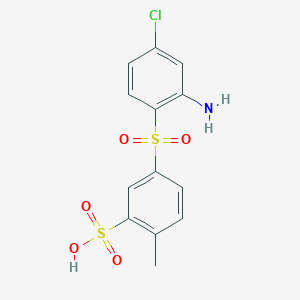

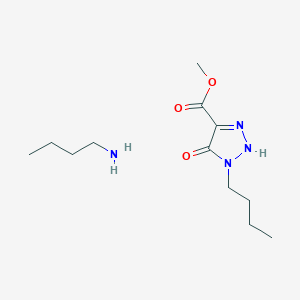

![N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide](/img/structure/B14359120.png)

![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)
